molecular formula C6H2Br2ClF B1585649 1,2-Dibromo-5-chloro-3-fluorobenzene CAS No. 208186-78-1

1,2-Dibromo-5-chloro-3-fluorobenzene

Cat. No. B1585649
M. Wt: 288.34 g/mol
InChI Key: XLDRDGJJGGYJCO-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-chloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2Br2ClF . It is a crystalline or fused solid that appears white or translucent to pale yellow or pale cream .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-5-chloro-3-fluorobenzene consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one fluorine atom . The average mass of the molecule is 288.340 Da .


Physical And Chemical Properties Analysis

1,2-Dibromo-5-chloro-3-fluorobenzene is a crystalline or fused solid that appears white or translucent to pale yellow or pale cream . It has a melting point of 31-37°C .

Scientific Research Applications

Spectral Analysis and Molecular Characterization

1,2-Dibromo-5-chloro-3-fluorobenzene has been the subject of spectral analysis studies. For instance, FTIR and FT-Raman spectral investigations of similar halogenated benzene compounds, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted to understand their molecular vibrations and structural characteristics. These studies are crucial for understanding the physical and chemical properties of such compounds (Ilango et al., 2008).

Crystal Structure Prediction

Research on halogenated benzenes, including those with similar structures to 1,2-Dibromo-5-chloro-3-fluorobenzene, has also involved the prediction of crystal structures. Using first principles and intermolecular potential models, scientists have successfully predicted the crystal structures of such compounds, contributing significantly to the understanding of their solid-state properties (Misquitta et al., 2008).

Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, fluorinated benzenes, including compounds similar to 1,2-Dibromo-5-chloro-3-fluorobenzene, are recognized as versatile solvents. They are particularly useful in transition-metal-based catalysis due to their weak binding to metal centers. This property allows them to be used as non-coordinating solvents or as easily displaced ligands, playing a critical role in various catalytic processes (Pike et al., 2017).

Molecular Spectroscopy

Molecular spectroscopy studies, such as the investigation of 1-chloro-3-fluorobenzene, provide insights into the microwave spectrum, quadrupole coupling constants, and dipole moments of halogenated benzenes. These studies are important for understanding the electronic and geometric structure of such molecules (Onda et al., 1994).

Electrochemical Fluorination

Electrochemical fluorination studies have been conducted on halogenated benzenes, revealing the formation mechanisms and reaction pathways of various fluorinated compounds. These studies are crucial for understanding the chemical behavior of such compounds under electrochemical conditions (Horio et al., 1996).

Pharmaceutical and Agricultural Applications

Halogenated benzenes, similar to 1,2-Dibromo-5-chloro-3-fluorobenzene, have been used in the synthesis of pharmaceutical compounds. For example, they have been involved in the development of novel synthesis routes for bradykinin antagonists, highlighting their role in medicinal chemistry (Menzel et al., 2009).

Safety And Hazards

1,2-Dibromo-5-chloro-3-fluorobenzene is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1,2-dibromo-5-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDGJJGGYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369283
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-5-chloro-3-fluorobenzene

CAS RN

208186-78-1
Record name 1,2-Dibromo-5-chloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208186-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Menzel, F Machrouhi, M Bodenstein… - … Process Research & …, 2009 - ACS Publications
As part of Merck’s continued research effort on inflammation and pain, a safe synthesis of an orally bioavailable and CNS penetrant bradykinin 1 antagonist was developed and …
Number of citations: 31 pubs.acs.org
A Hess, N Alandini, YC Guersoy… - Angewandte Chemie …, 2022 - Wiley Online Library
We report a convenient preparation of a new and storable magnesium amide (iPr 2 N) 2 Mg (magnesium‐bis‐diisopropylamide; MBDA) which proved to be especially suitable for the …
Number of citations: 2 onlinelibrary.wiley.com
A Hess - 2023 - edoc.ub.uni-muenchen.de
The directed magnesiation of arenes and heteroarenes is an important synthetic tool for the preparation of polyfunctional aryl-and heteroaryl-magnesium organometallics. 79 Mixed …
Number of citations: 0 edoc.ub.uni-muenchen.de

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